molecular formula C20H27N3 B12623436 5-(4-butylphenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine CAS No. 917895-69-3

5-(4-butylphenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine

Cat. No.: B12623436
CAS No.: 917895-69-3
M. Wt: 309.4 g/mol
InChI Key: VIFXCBMNSBUNFV-UHFFFAOYSA-N
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Description

5-(4-butylphenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a butylphenyl group at the 5-position, a cyclopentyl group at the N-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butylphenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions:

    N-Alkylation: The cyclopentyl group can be introduced through an N-alkylation reaction using cyclopentyl bromide and a suitable base.

    Methylation: The methyl group at the 2-position can be introduced through a methylation reaction using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-(4-butylphenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

5-(4-butylphenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-butylphenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-ethylphenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine
  • 5-(4-propylphenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine
  • 5-(4-butylphenyl)-N-cyclohexyl-2-methylpyrimidin-4-amine

Uniqueness

5-(4-butylphenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylphenyl group at the 5-position and the cyclopentyl group at the N-position differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

CAS No.

917895-69-3

Molecular Formula

C20H27N3

Molecular Weight

309.4 g/mol

IUPAC Name

5-(4-butylphenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C20H27N3/c1-3-4-7-16-10-12-17(13-11-16)19-14-21-15(2)22-20(19)23-18-8-5-6-9-18/h10-14,18H,3-9H2,1-2H3,(H,21,22,23)

InChI Key

VIFXCBMNSBUNFV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C

Origin of Product

United States

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